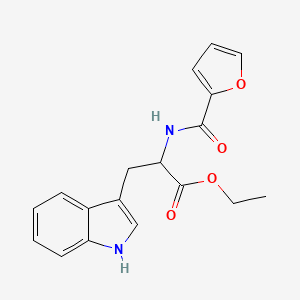

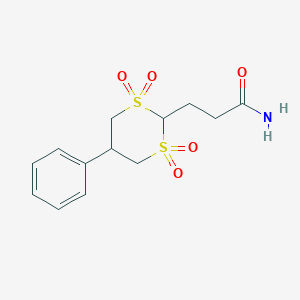

![molecular formula C20H22N6O B5503637 4-[4-(3-苯基丙酰)-1-哌嗪基]-6-(1H-吡唑-1-基)嘧啶](/img/structure/B5503637.png)

4-[4-(3-苯基丙酰)-1-哌嗪基]-6-(1H-吡唑-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several key steps, including the formation of the core pyrimidine structure followed by functionalization at various positions to introduce the piperazine and phenylpropanoyl groups. Methods such as microwave-assisted synthesis have been employed to efficiently generate these compounds, demonstrating the versatility of this scaffold in medicinal chemistry synthesis strategies (Ahmed E. M. Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been thoroughly investigated, revealing the importance of specific substituents in determining the compound's biological activity. Studies on the hydrogen bonding patterns and crystalline forms of these molecules highlight the role of molecular conformation in their function and interaction with biological targets (Jorge Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds participate in a range of chemical reactions, facilitating the introduction of various functional groups that modulate their chemical and biological properties. These reactions include nucleophilic substitutions and cyclization processes that are central to the diversification of this chemical scaffold for therapeutic use (K. Hirota et al., 1983).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are crucial for their pharmaceutical application. Modifications at the pyrazolo[3,4-d]pyrimidine core, including the introduction of piperazine and phenylpropanoyl groups, influence these properties, affecting the compound's bioavailability and pharmacokinetics (P. Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups affects the compound's reactivity towards biological targets, thereby modulating its therapeutic potential. Studies have shown that specific substitutions can enhance the compound's activity against various biological targets, indicating the importance of chemical property optimization in drug development (Y. Ammar et al., 2004).

科学研究应用

抗病毒和抗菌应用

- 肠道病毒抑制剂:具有与指定化合物相同的结构基序的吡唑并[3,4-d]嘧啶对人类肠道病毒,特别是柯萨奇病毒显示出有效的抗病毒活性。这些化合物以纳摩尔浓度抑制肠道病毒复制,突出了它们作为抗病毒剂的潜力 (Chern 等人,2004 年)。

- 抗菌活性:含有磺酰基的新型嘧啶、吡唑并嘧啶和吡唑并三嗪衍生物已被合成,并发现具有抗菌活性,其中一些化合物对细菌和真菌的活性高于参考药物 (Ammar 等人,2019 年)。

抗癌特性

- 宫颈癌细胞激活:蒽酰胺-吡唑并[1,5-a]嘧啶偶联物已通过诱导细胞周期停滞和激活对控制细胞生长和凋亡至关重要的 p53 通路,在宫颈癌细胞中表现出显着的抗癌活性 (Kamal 等人,2012 年)。

- 5-脂氧合酶的抑制:吡唑并嘧啶衍生物也因其抗 5-脂氧合酶活性而被探索,由于脂氧合酶在癌症进展中的作用,其在癌症治疗中的潜在应用具有重要意义 (Rahmouni 等人,2016 年)。

药物设计和分子研究

- 西地那非同系物合成:对与本化合物密切相关的吡唑并[3,4-d]嘧啶-4-酮衍生物的研究导致了潜在的 PDE-5 抑制剂的开发,突出了该化合物在治疗勃起功能障碍的药物设计中的相关性 (Su 等人,2021 年)。

- 腺苷受体拮抗剂:水溶性吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶已被研究为人类 A₃ 腺苷受体拮抗剂,由于其良好的水溶性和选择性,显示出静脉治疗应用的潜力 (Baraldi 等人,2012 年)。

属性

IUPAC Name |

3-phenyl-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O/c27-20(8-7-17-5-2-1-3-6-17)25-13-11-24(12-14-25)18-15-19(22-16-21-18)26-10-4-9-23-26/h1-6,9-10,15-16H,7-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVWMOWHXUSDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

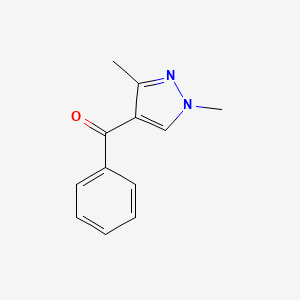

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

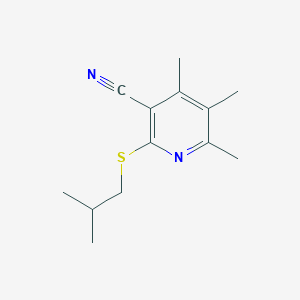

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

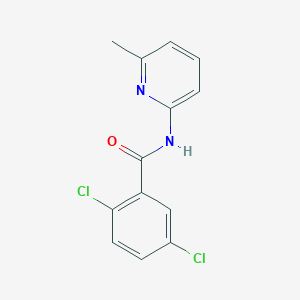

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)